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Compound of Interest

Compound Name: 6-Aldehydoisoophiopogonone B

Cat. No.: B12406760 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activities of homoisoflavonoids isolated from the

medicinal plant Ophiopogon japonicus. While this guide centers on 6-
Aldehydoisoophiopogonone B, it is important to note that publicly available quantitative

bioactivity data for this specific compound is limited. Therefore, this comparison focuses on the

known activities of other prominent homoisoflavonoids from the same plant, offering a valuable

reference for understanding their therapeutic potential.

Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory, cytotoxic, and

tyrosinase inhibitory activities of various homoisoflavonoids from Ophiopogon japonicus.

Table 1: Anti-inflammatory Activity of Ophiopogon japonicus Homoisoflavonoids
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Compound Assay Cell Line IC50 (µM) Reference

Ophiopogonanon

e H

Nitric Oxide (NO)

Production

Inhibition

BV-2 (murine

microglial cells)
20.1 [1]

Ophiopogonone

E

Nitric Oxide (NO)

Production

Inhibition

BV-2 (murine

microglial cells)
17.0 [1]

Methylophiopogo

none A

Nitric Oxide (NO)

Production

Inhibition

BV-2 (murine

microglial cells)
7.8 [1]

Methylophiopogo

none B

Nitric Oxide (NO)

Production

Inhibition

BV-2 (murine

microglial cells)
5.1 [1]

5,7-dihydroxy-3-

(4'-

hydroxybenzyl)-8

-methylchromone

Nitric Oxide (NO)

Production

Inhibition

RAW 264.7

(murine

macrophages)

14.1 (µg/mL) [2]

5,7-dihydroxy-6-

methyl-3-(4'-

hydroxybenzyl)

chromone

Nitric Oxide (NO)

Production

Inhibition

RAW 264.7

(murine

macrophages)

10.9 (µg/mL) [2]

4'-O-

Demethylophiop

ogonanone E

Nitric Oxide (NO)

Production

Inhibition

RAW 264.7

(murine

macrophages)

66.4 (µg/mL) [2]

4'-O-

Demethylophiop

ogonanone E

IL-1β Production

Inhibition

RAW 264.7

(murine

macrophages)

32.5 (µg/mL) [2]

4'-O-

Demethylophiop

ogonanone E

IL-6 Production

Inhibition

RAW 264.7

(murine

macrophages)

13.4 (µg/mL) [2]

Table 2: Cytotoxic Activity of Ophiopogon japonicus Homoisoflavonoids
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Compound Cell Line Cancer Type IC50 (µM) Reference

Homoisopogon A LU-1
Human Lung

Adenocarcinoma
0.51 [3]

KB

Human

Epidermoid

Carcinoma

0.66 [3]

SK-Mel-2
Human

Melanoma
0.59 [3]

Homoisopogon B LU-1
Human Lung

Adenocarcinoma
> 20 [3]

KB

Human

Epidermoid

Carcinoma

> 20 [3]

SK-Mel-2
Human

Melanoma
15.2 [3]

Homoisopogon C LU-1
Human Lung

Adenocarcinoma
> 20 [3]

KB

Human

Epidermoid

Carcinoma

18.4 [3]

SK-Mel-2
Human

Melanoma
> 20 [3]

Methylophiopogo

none A
A2780

Human Ovarian

Cancer
2.61 [4]

Methylophiopogo

none B
A2780

Human Ovarian

Cancer
8.25 [4]

Methylophiopogo

nanone A
A2780

Human Ovarian

Cancer
4.33 [4]

Methylophiopogo

nanone B
A2780

Human Ovarian

Cancer
3.99 [4]
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Table 3: Tyrosinase Inhibitory Activity of Ophiopogon japonicus Homoisoflavonoids

Compound IC50 (x 10⁻⁵ mol/L) Reference

Methylophiopogonanone A

(MO-A)
10.87 ± 0.25 [5]

Methylophiopogonanone B

(MO-B)
18.76 ± 0.14 [5]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT,

yielding purple formazan crystals which are insoluble in aqueous solution. The amount of

formazan produced is directly proportional to the number of viable cells.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for

24 hours.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for the desired period (e.g., 72 hours).

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to

each well. Incubate the plate for 1.5 hours at 37°C.

Formazan Solubilization: After incubation, remove the MTT solution. Add 130 µL of dimethyl

sulfoxide (DMSO) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C.

Measure the absorbance at a wavelength of 492 nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The

IC50 value, the concentration of the compound that inhibits cell growth by 50%, is

determined from the dose-response curve.

Anti-inflammatory Activity Assessment (Nitric Oxide
Assay using Griess Reagent)
This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its

stable metabolite, nitrite, in cell culture supernatants.

Principle: The Griess reagent is a two-component reagent that reacts with nitrite in a

diazotization reaction to form a colored azo compound. The intensity of the color, measured

spectrophotometrically, is proportional to the nitrite concentration.

Protocol:

Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate and pre-

treat with various concentrations of the test compounds for 2 hours.

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final

concentration of 1 µg/mL for 24 hours to induce inflammation and NO production.

Supernatant Collection: After incubation, collect the cell culture supernatant.

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess

Reagent I and 50 µL of Griess Reagent II.

Incubation and Measurement: Incubate the plate for 10 minutes at room temperature.

Measure the absorbance at 540 nm using a microplate reader.

Quantification: Determine the nitrite concentration in the samples by comparing the

absorbance values to a standard curve generated with known concentrations of sodium

nitrite. The inhibitory effect of the compounds on NO production is calculated relative to the

LPS-stimulated control.
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Mandatory Visualization
Signaling Pathway for Anti-inflammatory Action
Some homoisoflavonoids from Ophiopogon japonicus exert their anti-inflammatory effects by

modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. For instance, 4'-

O-Demethylophiopogonanone E has been shown to inhibit the phosphorylation of ERK1/2 and

JNK, leading to a decrease in the production of NO and pro-inflammatory cytokines.[2][6]
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Caption: Inhibition of the MAPK signaling pathway by Ophiopogon japonicus

homoisoflavonoids.

Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for screening the cytotoxic activity of

natural compounds like homoisoflavonoids.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Culture

Seed Cells in 96-well Plate

Treat with Homoisoflavonoids
(Varying Concentrations)

Incubate (e.g., 72h)

Add MTT Reagent

Incubate (1.5h)

Add Solubilizing Agent (DMSO)

Measure Absorbance (492nm)

Analyze Data: Calculate IC50

Click to download full resolution via product page

Caption: Workflow of the MTT assay for determining the cytotoxicity of homoisoflavonoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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